Bienvenue dans la boutique en ligne BenchChem!

Etrinabdione

PPAR gamma Adipogenesis Metabolic Syndrome

Etrinabdione (EHP-101) is an orally bioavailable, semi-synthetic cannabinoquinone uniquely combining PPARγ/CB2 dual agonism with PHD/HIF pathway activation for anti-inflammatory, anti-fibrotic, and pro-angiogenic effects. Its distinct PPARγ binding avoids adipogenesis—unlike rosiglitazone—while its multi-target profile surpasses CBD. Validated in preclinical models of obesity, diabetes, fibrosis, and neuroinflammation, and backed by a Phase I clinical safety profile, it offers a clinically translatable tool for metabolic and ischemic disorder research.

Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
CAS No. 1818428-24-8
Cat. No. B3048786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtrinabdione
CAS1818428-24-8
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3
InChIInChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1
InChIKeyCGGGAXJIRQSRPH-JTHBVZDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etrinabdione (CAS 1818428-24-8): Chemical Class and Core Pharmacological Identity


Etrinabdione (also designated EHP-101 or VCE-004.8) is a semi-synthetic, orally bioavailable cannabinoquinone derived from cannabidiol [1]. It functions as a dual agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) and the cannabinoid receptor type 2 (CB2) [1]. Structurally related to the cannabinoid quinone HU-331, Etrinabdione is distinguished by its multi-target profile, which also includes inhibition of prolyl-hydroxylases (PHDs) and subsequent activation of the hypoxia-inducible factor (HIF) pathway [2]. This unique combination of molecular targets underpins its anti-inflammatory, anti-fibrotic, and vasculogenic properties [1].

Why Cannabidiol and Rosiglitazone Cannot Substitute for Etrinabdione in Targeted Research Applications


Generic substitution with structurally related compounds like cannabidiol (CBD) or HU-331, or with standard PPARγ agonists like rosiglitazone, is scientifically unsound due to Etrinabdione's orthogonal and non-overlapping pharmacological actions. Unlike CBD, which is a weak PPARγ agonist and does not potently inhibit PHDs, Etrinabdione is a potent dual PPARγ/CB2 agonist with a demonstrated capacity to activate the HIF pathway [1]. Crucially, its binding mode to PPARγ is distinct from that of thiazolidinediones like rosiglitazone, leading to a divergent downstream transcriptional program that avoids pro-adipogenic effects [2]. The evidence presented below quantifies these specific, non-interchangeable activities that define Etrinabdione as a unique research tool and therapeutic candidate.

Quantitative Differentiation of Etrinabdione from Key Comparators: A Data-Driven Evidence Guide


PPARγ Activation: Divergent Binding Mode and Anti-Adipogenic Profile Compared to Rosiglitazone

In contrast to the full PPARγ agonist rosiglitazone (RGZ), Etrinabdione (VCE-004.8) exhibits a distinct binding mode to the PPARγ ligand-binding domain [1]. Functionally, this translates to a significant divergence in biological outcome: while rosiglitazone robustly induces adipogenic differentiation in 3T3-L1 preadipocytes, VCE-004.8 does not induce this differentiation [1]. This data indicates that VCE-004.8 acts as a selective PPARγ modulator (SPPARγM) rather than a full agonist.

PPAR gamma Adipogenesis Metabolic Syndrome Nuclear Receptor Drug Differentiation

In Vivo Metabolic Efficacy: Significant Amelioration of Metabolic Syndrome Markers in HFD Mice

In a high-fat diet (HFD) murine model of metabolic syndrome, a three-week daily intraperitoneal administration of Etrinabdione (20 mg/kg) resulted in a statistically significant reduction in multiple key metabolic parameters compared to vehicle-treated controls [1]. The study reports specific quantitative improvements in body weight gain, fat mass, adipocyte volume, and plasma triglycerides [1].

Obesity Metabolic Syndrome Glucose Tolerance In Vivo Pharmacology PPAR gamma

PHD Inhibition and HIF Pathway Activation: A Unique Multi-Target Mechanism Not Shared by CBD or Rosiglitazone

A key differentiating feature of Etrinabdione is its capacity to inhibit prolyl-hydroxylases (PHDs) and thereby activate the hypoxia-inducible factor (HIF) pathway [1]. This activity is absent in both its parent compound, cannabidiol (CBD), and in standard PPARγ agonists like rosiglitazone [2]. The PHD/HIF axis is a central regulator of angiogenesis, erythropoiesis, and cellular adaptation to hypoxia.

HIF pathway PHD inhibitor Angiogenesis Multi-target pharmacology Hypoxia

Human Clinical Translation: Phase I Safety and Tolerability Profile Established in Healthy Volunteers

Etrinabdione's translational relevance is supported by completed Phase I clinical trials (e.g., NCT03745001) that have formally evaluated its safety, tolerability, and pharmacokinetics in healthy human subjects [1]. This is in stark contrast to structurally related compounds like HU-331 and many research-grade PPARγ modulators, which lack any human safety data. The trial employed a randomized, double-blind, placebo-controlled design to assess single and multiple ascending doses [2].

Phase 1 Clinical Trial Pharmacokinetics Safety Tolerability

Optimal Research and Preclinical Application Scenarios for Etrinabdione Based on Verifiable Differentiation


Investigating PPARγ-Mediated Metabolic Benefits Without Adipogenic Side Effects

Etrinabdione is the optimal choice for researchers seeking to dissect the beneficial metabolic effects of PPARγ activation (e.g., improved insulin sensitivity, reduced inflammation) in models of obesity and type 2 diabetes, without the confounding variable of adipogenesis and weight gain. Its divergent binding mode relative to rosiglitazone directly validates its use as a selective PPARγ modulator [1].

Probing Multi-Target Pharmacology in Fibrotic and Ischemic Disease Models

The unique combination of PPARγ/CB2 dual agonism and PHD/HIF pathway activation makes Etrinabdione an unparalleled chemical probe for studies in fibrosis (e.g., systemic sclerosis) and ischemia (e.g., peripheral artery disease, critical limb ischemia) [1]. Its ability to simultaneously engage anti-inflammatory, anti-fibrotic, and pro-angiogenic pathways is not replicated by any single-target agent or its parent compound [2].

Validating the Role of CB2 Receptors in CNS Inflammation and Neuroprotection

Etrinabdione serves as a potent and selective CB2 agonist with the added benefit of oral bioavailability and established in vivo activity. This positions it as a superior tool compared to less selective cannabinoids or non-brain-penetrant CB2 agonists for investigating the role of peripheral and central CB2 receptors in neuroinflammatory conditions like multiple sclerosis, where its neuroprotective and myelination-promoting effects have been demonstrated preclinically [1].

Translational Research Requiring a Clinically Characterized Cannabinoid-Derived Agent

For academic or industry labs engaged in translational research where future clinical development is a consideration, Etrinabdione offers a significant advantage. Its established Phase I safety, tolerability, and PK profile in humans [1] provides a crucial foundation of knowledge that reduces risk and accelerates the design of follow-on studies compared to starting with a structurally similar but clinically untested compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etrinabdione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.